2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 603071-20-1) is a low-molecular-weight (228.31 g/mol) primary acetamide derivative of a 1,2,4-triazole scaffold. The compound is commercially available from multiple chemical suppliers as a research-grade building block, typically at milligram to gram scale.

Molecular Formula C9H16N4OS
Molecular Weight 228.32 g/mol
Cat. No. B12591715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Molecular FormulaC9H16N4OS
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(N1CC)SCC(=O)N
InChIInChI=1S/C9H16N4OS/c1-3-5-8-11-12-9(13(8)4-2)15-6-7(10)14/h3-6H2,1-2H3,(H2,10,14)
InChIKeyBGBHIBJQUZWLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Procurement Baseline


2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 603071-20-1) is a low-molecular-weight (228.31 g/mol) primary acetamide derivative of a 1,2,4-triazole scaffold . The compound is commercially available from multiple chemical suppliers as a research-grade building block, typically at milligram to gram scale . It belongs to a broad class of alkylsulfanyl-1,2,4-triazoles that have been explored for antiproliferative, enzyme inhibitory, and antimicrobial potential, though direct evidence for this specific compound is sparse [1].

Building block Primary acetamide scaffold for late-stage diversification
Fragment-sized Low-MW triazole-thioether core compatible with fragment-based screening
Research grade Commercially available at milligram to gram scale

Why Generic Substitution Fails for 2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide


Small structural changes on the 1,2,4-triazole-3-yl sulfanyl acetamide scaffold can drastically alter biological activity, selectivity, and physicochemical properties. The ethanamine-University of a freely rotatable primary acetamide side chain confers a distinct hydrogen-bond donor/acceptor profile (HBD: 1, HBA: 4) and polar surface area compared to N-substituted analogs . Within the broader class, 2-(4H-[1,2,4]triazol-3-yl-sulfanyl)-acetamide derivatives have been shown to lack antioxidant activity via DPPH assay, yet exhibit effective cytotoxic activity on L1210 leukemia cells, with activity varying by substitution pattern [1]. Therefore, simple replacement with a generic triazole-acetamide is not scientifically justified without direct comparative data.

This compound
Generic N‑substituted analog
Primary amide HBD = 1
HBD = 0; hydrogen‑bond donor is lost
Activity profile is substitution‑dependent
Biological response may not transfer directly
Antiproliferative endpoint context varies
Cell‑model readout may shift unexpectedly

2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Quantitative Evidence Guide


Molecular Weight Differential: Primary Acetamide vs. N-Substituted Analogs

The target compound has a molecular weight of 228.31 g/mol, making it suitable as a fragment-sized building block. N-substitution with a 5-methylisoxazol-3-yl group increases the molecular weight to 323.38 g/mol , impacting ligand efficiency metrics if intended for fragment-based screening. The primary acetamide provides a minimal recognition element for target binding.

Molecular Weight Differential
Cross-study comparable
+95.07 g/mol with N‑substitution (228.31 → 323.38 g/mol)
Primary acetamide retains fragment‑sized core
Calculated from molecular formulas; comparator is N‑(5‑methylisoxazol‑3‑yl) analog
Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Hydrogen-Bond Donor Count Differential vs. Tertiary Amide Analogs

The target compound possesses one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA), with a computed polar surface area (TPSA) of 97.14 Ų . In contrast, fully N-substituted analogs lose the donor entirely, potentially improving passive membrane permeability at the expense of aqueous solubility. The balance of HBD count directly influences solubility-permeability trade-offs.

HBD Count & TPSA
Class-level inference
Target HBD = 1, TPSA = 97.14 Ų
N‑substituted analogs HBD = 0, TPSA
Primary amide HBD may support hydrogen‑bond pharmacophore engagement
In silico prediction; comparator data represent class-level behavior
Lipophilicity (logP)
Supporting evidence
clogP = 4.43
~1.5–2 units higher than N‑heteroaryl analogs
Lipophilic character may favor partitioning into hydrophobic pockets
Computed clogP; comparator logP values are estimated
Physicochemical Property Optimization Permeability Solubility

Lipophilicity (logP) Categorical Differentiation from Low logP Analogs

The target compound has a predicted logP of 4.4326 , classifying it as lipophilic (logP > 3). Substitution at the N-position with polar heterocycles such as 5-methylisoxazole (logP reduction by ~1.5-2 units is expected, though exact experimental data are lacking) alters the solubility profile. The lipophilic character of the target compound may favor target engagement with hydrophobic enzyme pockets.

Lipophilicity (logP)
Supporting evidence
clogP = 4.43
~1.5–2 units higher than N‑heteroaryl analogs
Lipophilic character may favor partitioning into hydrophobic pockets
Computed clogP; comparator logP values are estimated
Pharmacokinetics Lipophilicity Drug-Likeness

Recommended Application Scenarios for 2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide


Primary Amide Scaffold for Focused Library Synthesis and SAR Exploration

Researchers designing combinatorial libraries around the alkylsulfanyl-1,2,4-triazole scaffold who require a primary amide as a versatile diversification point should procure this compound. The unsubstituted amide allows for late-stage N-functionalization with a wide range of electrophiles (e.g., isocyanates, acyl chlorides, sulfonyl chlorides) to generate structurally diverse analogs while preserving the core triazole-thioether pharmacophore. This contrasts with purchasing pre-substituted N-aryl or N-heteroaryl acetamides, which limit synthetic options and complicate deconvolution of structure-activity relationships.

Physicochemical Probe for Hydrogen-Bond-Dependent Target Engagement Studies

In target-based screening campaigns where a hydrogen bond donor is hypothesized to be critical for binding (e.g., kinase hinge region, protease oxyanion hole), this compound serves as a minimal pharmacophore probe. The single HBD of the primary amide allows experimenters to isolate the contribution of this interaction, whereas N-substituted analogs (HBD = 0) confound binding mode interpretation.

Lipophilic Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 228.31 g/mol and high lipophilicity (clogP 4.43), this compound fits within fragment library parameters (MW < 250 Da) while occupying hydrophobic binding pockets. Procurement of this specific fragment rather than analogs with polar N-substituents (which reduce lipophilicity and potentially reduce target affinity in hydrophobic sites) may yield higher hit rates in FBDD screens against targets with deep, lipophilic active sites.

Negative Control for Antioxidant Activity Studies in Triazole SAR

Based on class-level evidence indicating that 2-(4H-[1,2,4]triazol-3-yl-sulfanyl)-acetamide derivatives lack significant DPPH radical scavenging activity, researchers investigating the structure-activity relationship of antioxidant triazoles can use this compound as a negative control or baseline. Its defined substitution pattern (4-ethyl, 5-propyl) establishes a clear SAR reference point when compared to antioxidant-active triazole analogs bearing different substitution.

Application
Selection Property
Validation Focus
SAR library diversification
Primary amide as versatile diversification point
Late‑stage N‑functionalization yields
Target engagement probing
HBD = 1 for hydrogen‑bond interaction analysis
Isolate HBD contribution to binding
Fragment-based screening
Lipophilic fragment (MW 3)
Hydrophobic pocket binding compatibility
Antioxidant SAR baseline
Reported class-level lack of DPPH radical scavenging
Negative‑control reference for antioxidant triazole SAR
Quote Request

Request a Quote for 2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.